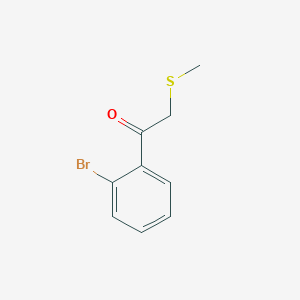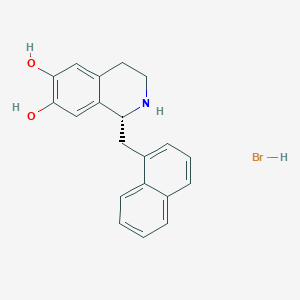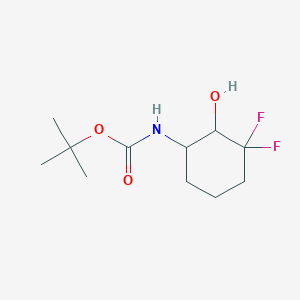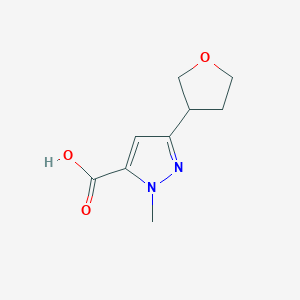
Methyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C₇H₉NO₄S₂ and a molecular weight of 235.28 g/mol . This compound belongs to the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as mixing, heating, and purification to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various thiazole derivatives .
Applications De Recherche Scientifique
Methyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of drugs with antimicrobial, antifungal, antiviral, and anticancer properties.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is utilized in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes, which can modulate biochemical pathways and enzyme activities . These interactions can lead to the activation or inhibition of specific receptors and enzymes, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-4-p-tolylthiazole-5-carboxylate: This compound has similar structural features and is used in drug discovery and organic synthesis.
tert-butyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate: Another similar compound with applications in material science.
Uniqueness
Methyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl and carboxylate groups, along with the thiazole ring, make it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H9NO4S2 |
|---|---|
Poids moléculaire |
235.3 g/mol |
Nom IUPAC |
methyl 4-methyl-2-methylsulfonyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C7H9NO4S2/c1-4-5(6(9)12-2)13-7(8-4)14(3,10)11/h1-3H3 |
Clé InChI |
QXPYPMZZFPJRHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)S(=O)(=O)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-2-Bromovinyl]thiophene](/img/structure/B13180797.png)
![1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13180803.png)
![3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole](/img/structure/B13180804.png)


![1-[(Azetidin-2-yl)methyl]-4-ethyl-4-methylpiperidine](/img/structure/B13180815.png)
![2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13180822.png)
methanol](/img/structure/B13180833.png)


![Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13180845.png)


![2-amino-N-[4-(benzyloxy)phenyl]benzamide](/img/structure/B13180870.png)
